molecular formula C8H13N3O2S B2706045 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide CAS No. 1154190-26-7

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2706045
CAS No.: 1154190-26-7
M. Wt: 215.27
InChI Key: RKVJQMLJROKZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound is known for its unique structure, which includes a hydrazine group attached to a benzene ring substituted with a sulfonamide group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of sulfonamide derivatives .

Scientific Research Applications

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with specific binding sites, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both hydrazine and N,N-dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-hydrazinyl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-6-4-3-5-7(8)10-9/h3-6,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVJQMLJROKZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.